(2-Aminothiophen-3-yl)(3-chlorophenyl)methanone
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Overview
Description
(2-Aminothiophen-3-yl)(3-chlorophenyl)methanone is a compound that belongs to the class of aminothiophenes. Aminothiophenes are known for their diverse biological activities and applications in medicinal chemistry. This compound features a thiophene ring substituted with an amino group at the 2-position and a chlorophenyl group at the 3-position, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminothiophen-3-yl)(3-chlorophenyl)methanone typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. The reaction conditions often include heating the mixture to facilitate the formation of the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Gewald reaction or other condensation reactions that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (2-Aminothiophen-3-yl)(3-chlorophenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- (2-Aminothiophen-3-yl)(2-chlorophenyl)methanone
- (2-Aminothiophen-3-yl)(4-chlorophenyl)methanone
- (2-Aminothiophen-3-yl)(3-bromophenyl)methanone
Comparison:
- Structural Differences: The position and type of halogen substituent on the phenyl ring can influence the compound’s reactivity and biological activity.
- Uniqueness: (2-Aminothiophen-3-yl)(3-chlorophenyl)methanone is unique due to its specific substitution pattern, which can result in distinct pharmacological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2-aminothiophen-3-yl)-(3-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c12-8-3-1-2-7(6-8)10(14)9-4-5-15-11(9)13/h1-6H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRZBOLETHQVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=C(SC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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